molecular formula C19H14NO4+ B1195855 Coptisine CAS No. 3486-66-6

Coptisine

Cat. No.: B1195855
CAS No.: 3486-66-6
M. Wt: 320.3 g/mol
InChI Key: XYHOBCMEDLZUMP-UHFFFAOYSA-N
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Description

Coptisine is a natural isoquinoline alkaloid predominantly found in the roots of Coptis chinensis, a traditional Chinese medicinal herb. This compound has been used for centuries in traditional medicine due to its diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities .

Mechanism of Action

Target of Action

Coptisine, a bioactive isoquinoline alkaloid derived from Coptis Chinemsis Franch, has been found to interact with several targets. It has shown potential as an anti-cancer agent, particularly against colon cancer cell line HCT-116 . The primary targets of this compound in colon cancer include ESR1, ALB, AR, CDK2, PARP1, HSP90AB1, IGF1R, CCNE1, and CDC42 .

Mode of Action

This compound interacts with its targets, leading to various cellular changes. For instance, it inhibits the survival, migration, and proliferation of colon cancer cells DLD1 and HCT-116 . In addition, this compound has been found to affect cell wall permeability, thereby inhibiting bacterial growth .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to inhibit the activation of the NF-κB pathway and NLRP3 inflammasome, which are involved in inflammation and immune responses . Moreover, this compound has been reported to regulate arachidonic acid metabolism, which is associated with neuroprotection and neuroinflammation .

Pharmacokinetics

This compound exhibits low oral bioavailability and a short plasma half-life . It is primarily metabolized in the liver and is mostly expelled in the form of its prototype through feces . Despite its poor absorption and low availability, this compound can cross the blood-brain barrier, accumulating at higher concentrations in different brain regions before being slowly eliminated .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to significantly inhibit the viability and growth of gastric cancer cell lines in a dose-dependent manner . This compound also induces apoptosis in colon cancer cells . Furthermore, it has been reported to have anti-inflammatory effects, reducing the levels of pro-inflammatory factors such as TNF-α and NO .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the isolation of bioactive compounds from Coptis Chinensis Franch was carried out using a specific solvent system composed of chloroform, methanol, and water, with an addition of hydrochloric acid and triethylamine . This suggests that the extraction and preparation methods can impact the bioavailability and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Coptisine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to regulate arachidonic acid metabolism, which is crucial for its anti-inflammatory effects . It interacts with enzymes such as cyclooxygenase and lipoxygenase, modulating the production of prostaglandins and leukotrienes. Additionally, this compound influences the activity of superoxide dismutase, an enzyme involved in mitigating oxidative stress .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It has been observed to protect neuronal cells from ischemic injury by reducing inflammation and oxidative stress . This compound modulates cell signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a pivotal role in inflammation and immune responses. Furthermore, this compound influences gene expression by downregulating pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta . It also affects cellular metabolism by altering the levels of metabolites like glycine and oleic acid .

Molecular Mechanism

The molecular mechanism of this compound involves several intricate processes. This compound binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For example, this compound inhibits the activity of cyclooxygenase, reducing the production of pro-inflammatory prostaglandins . It also enhances the expression of antioxidant enzymes like superoxide dismutase, thereby mitigating oxidative stress . Additionally, this compound modulates the NF-κB signaling pathway, leading to decreased expression of pro-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound remains stable under various conditions, maintaining its efficacy in reducing inflammation and oxidative stress over extended periods . Prolonged exposure to this compound may lead to its degradation, affecting its long-term impact on cellular function. In vitro and in vivo studies have demonstrated that this compound’s protective effects against ischemic injury are sustained over time, highlighting its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and antioxidant effects without causing adverse reactions . At higher doses, this compound may induce toxic effects, including hepatotoxicity and nephrotoxicity . Studies have identified a threshold dose beyond which the beneficial effects of this compound are outweighed by its toxicity. Therefore, careful dosage optimization is crucial for maximizing the therapeutic potential of this compound while minimizing its adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It modulates the arachidonic acid metabolism pathway, influencing the production of prostaglandins and leukotrienes . This compound also affects the levels of metabolites such as glycine, oleic acid, and ribose, altering metabolic flux and metabolite levels . These interactions highlight the multifaceted role of this compound in cellular metabolism and its potential as a therapeutic agent for metabolic disorders.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It interacts with transporters such as organic cation transporters, facilitating its uptake into cells . Once inside the cells, this compound binds to various proteins, influencing its localization and accumulation. Studies have shown that this compound accumulates in the brain, liver, and kidneys, where it exerts its pharmacological effects . The transport and distribution of this compound are crucial for its therapeutic efficacy and safety.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and signaling molecules . It may also be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals. The subcellular localization of this compound influences its ability to modulate cellular processes and exert its pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Coptisine can be synthesized through various chemical routes. One common method involves the extraction of the compound from the rhizomes of Coptis chinensis using solvents like methanol and chloroform. The extracted compound is then purified using techniques such as high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Coptis chinensis. The process includes drying the rhizomes, grinding them into a fine powder, and then using solvent extraction methods to isolate this compound. The compound is further purified through crystallization and chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Coptisine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives, which may exhibit different pharmacological activities .

Scientific Research Applications

Coptisine has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Berberine
  • Jatrorrhizine
  • Palmatine
  • Epiberberine
  • Columbamine
  • Magnoflorine
  • Groenlandicine

Coptisine’s distinct pharmacological profile makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,5-8H,3-4,9-10H2/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHOBCMEDLZUMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2=C(C=C3C=CC4=C(C3=C2)OCO4)C5=CC6=C(C=C51)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6020-18-4 (chloride)
Record name Coptisine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10188404
Record name Coptisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3486-66-6
Record name Coptisine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3486-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coptisine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coptisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COPTISINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GCL71VN14
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Coptisine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8323
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The interaction of Coptisine with these targets translates into a variety of beneficial effects:

  • Anticancer Activity: By inducing apoptosis in cancer cells, inhibiting cell proliferation and metastasis, and modulating related signaling pathways, this compound shows promising anticancer effects against various cancers, including hepatocellular carcinoma, colorectal cancer, and pancreatic cancer. [, , ]
  • Anti-inflammatory Effects: The suppression of pro-inflammatory cytokines and pathways like NF-κB and NLRP3 inflammasome contributes to this compound’s efficacy against inflammatory conditions such as ulcerative colitis, diabetic nephropathy, psoriasis, and post-infectious irritable bowel syndrome. [, , , , ]
  • Antibacterial Activity: By inhibiting urease, a key enzyme for Helicobacter pylori survival, this compound effectively combats this bacterium. [, ]
  • Anti-diabetic Effects: this compound demonstrates an ability to improve glucose tolerance and alleviate diabetic complications, such as diabetic nephropathy and endothelial dysfunction. [, ]
  • Neuroprotective Activity: this compound exhibits neuroprotective effects, potentially by downregulating TXNIP gene expression and enhancing the thioredoxin defense system against oxidative stress. []

A: this compound has the molecular formula C19H14NO4+ and a molecular weight of 320.32 g/mol. []

A: Yes, spectroscopic data, including 1H-NMR, 13C-NMR, and HRESIMS, have been used to confirm the structure of this compound and its derivatives. [, , ]

A: Yes, computational methods have been utilized for:* Molecular Docking: To predict binding affinities and interactions of this compound and its derivatives with target proteins, such as urease and proteins from pathogenic fungi and viruses. []* Molecular Dynamics Simulations: To evaluate the stability and dynamic behavior of this compound-target complexes in simulated physiological environments. []* QSAR Modeling: To explore the relationship between the structure of this compound derivatives and their biological activities, aiding in the design of novel derivatives with improved efficacy. []

A:
Dihydrocoptisines: These derivatives exhibit significantly higher anti-ulcerative colitis activity compared to quaternary coptisines or tetrahydrocoptisines. The position of substituents on the dihydrothis compound scaffold, such as at the C-8 or C-13 positions, also impacts their efficacy. []* 8-Trifluoromethyldihydrocoptisines: These derivatives demonstrate enhanced structural stability and XBP1 transcriptional activation compared to dihydrothis compound. []* 8-Alkyl-coptisine:* Increasing the length of the aliphatic chain at the 8-position initially enhances glucose consumption in HepG2 cells, but this effect diminishes with chains exceeding six carbon atoms. []

A:* Absorption: this compound demonstrates poor absorption in the gastrointestinal system. [, ]* Distribution: Following oral administration, this compound is found in various tissues, but at low concentrations. []* Metabolism: The liver appears to be the primary site for this compound metabolism. []* Excretion: A significant portion of this compound is excreted unchanged in feces. []* Bioavailability: this compound exhibits low absolute bioavailability, ranging from 0.52% to 1.87% in rats. []

A: Yes, this compound can inhibit the metabolism of berberine, another alkaloid often found in the same plants, in human liver microsomes. This interaction might be clinically relevant when this compound is used in combination with berberine-containing herbal preparations. []

ANone: A variety of models have been employed, including:

A: Research suggests that nanocarriers and β-cyclodextrin inclusion complexes could be promising approaches to improve the targeted delivery and bioavailability of this compound. [, ]

A: this compound demonstrates poor solubility in water and most common organic solvents, posing a significant challenge for its formulation and bioavailability. [, , ]

A: Yes, this compound has been identified as a substrate for P-glycoprotein (P-gp), an efflux transporter that can influence drug absorption and distribution. []

A: Research indicates that this compound can inhibit the metabolism of berberine, suggesting a potential for drug-drug interactions, particularly with herbal preparations containing both alkaloids. []

A: this compound, originally isolated from Coptis japonica, has a long history of use in traditional Chinese and Japanese medicine for its various medicinal properties. [, ]

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